molecular formula C10H14N2O2 B069806 Loline, 5,6-dehydro-N-acetyl- CAS No. 194205-01-1

Loline, 5,6-dehydro-N-acetyl-

Cat. No. B069806
CAS RN: 194205-01-1
M. Wt: 194.23 g/mol
InChI Key: RWZPZYGWKYFABR-SGIHWFKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Synthesis Techniques : The synthesis of acetylnorloline, a key member of this alkaloid family, employs a stereoselective tethered aminohydroxylation of a homoallylic carbamate (Hovey et al., 2011). Additionally, the asymmetric total synthesis of (+)-N-acetyl norloline has been achieved in 12 steps from commercially available (R)-glyceraldehyde acetonide (Ye et al., 2016).

Molecular Structure Analysis

  • Structure Characterization : The molecular structure of loline alkaloids, such as N-acetylnorloline, is characterized by an ether bridge between two carbons and an amino group. This unique feature is an uncommon bridge in biogenic compounds (Petroski et al., 1990).

Chemical Reactions and Properties

  • Chemical Behavior : Loline alkaloids undergo various chemical reactions during their biosynthesis, such as hydroxylation and oxacyclization, which are crucial for their structural formation (Pan et al., 2018).

Physical Properties Analysis

  • Physical Characteristics : The physical properties of loline alkaloids have been less discussed in the literature. However, their strained ether bridge and pyrrolizidine rings are notable physical features influencing their reactivity and stability.

Chemical Properties Analysis

  • Reactivity and Stability : Loline alkaloids show varied reactivity, primarily influenced by their unique structural elements. The ether bridge and pyrrolizidine rings contribute to their chemical stability and reactivity (Blankenship et al., 2001).

Scientific Research Applications

Importance in Plant Biology

One area of significant interest is the study of organic compounds like glycine betaine and proline in improving plant abiotic stress resistance. These compounds are crucial for plant survival under environmental stresses such as drought, salinity, and extreme temperatures. Research by Ashraf and Foolad (2007) highlights the positive effects of these compounds on enzyme and membrane integrity and their roles in osmotic adjustment in stressed plants (Ashraf & Foolad, 2007).

Applications in Psychiatry

In psychiatry, compounds like N-acetylcysteine have shown promise in the treatment of disorders such as addiction, schizophrenia, and bipolar disorder. Dean, Giorlando, and Berk (2011) discuss how N-acetylcysteine may exert its benefits beyond being a precursor to the antioxidant glutathione, potentially modulating glutamatergic, neurotropic, and inflammatory pathways (Dean et al., 2011).

Environmental Monitoring and Protection

The development of sensors for detecting environmental pollutants is another critical area of research. Periasamy, Umasankar, and Chen (2009) reviewed the use of nanomaterial-based acetylcholinesterase sensors for detecting organophosphorus pesticides, highlighting the potential of these sensors in environmental monitoring (Periasamy et al., 2009).

properties

IUPAC Name

N-methyl-N-[(1R,3S,7S,8S)-2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h3-4,7-10H,5H2,1-2H3/t7-,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZPZYGWKYFABR-SGIHWFKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1C2CN3C1C(O2)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@@H]1[C@H]2CN3[C@@H]1[C@@H](O2)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173044
Record name Loline, 5,6-dehydro-N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194205-01-1
Record name Loline, 5,6-dehydro-N-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194205011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loline, 5,6-dehydro-N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.